molecular formula C9H9BrO2S B1322105 1-Bromo-3-(cyclopropylsulfonyl)benzene CAS No. 19433-09-1

1-Bromo-3-(cyclopropylsulfonyl)benzene

Cat. No.: B1322105
CAS No.: 19433-09-1
M. Wt: 261.14 g/mol
InChI Key: CWHGXRQPQNGBME-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopropylsulfonyl)benzene is a brominated aromatic compound featuring a cyclopropylsulfonyl substituent at the meta position relative to the bromine atom. Its molecular formula is C₉H₉BrO₂S, with a molecular weight of 277.14 g/mol. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing sulfonyl group enhances the reactivity of the bromine atom in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups .

Properties

IUPAC Name

1-bromo-3-cyclopropylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHGXRQPQNGBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylsulfonyl)benzene typically involves the bromination of 3-(cyclopropylsulfonyl)benzene. The bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopropylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopropylsulfonyl group to form sulfonic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Sulfonic acids and other oxidized derivatives.

    Reduction Products: Sulfides and other reduced derivatives.

Scientific Research Applications

1-Bromo-3-(cyclopropylsulfonyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylsulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine atom and the cyclopropylsulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Bromo-3-(cyclopropylsulfonyl)benzene with other bromobenzenes containing sulfonyl, alkoxy, or fluorinated substituents. Key differences in molecular properties, reactivity, and applications are highlighted.

Sulfonyl-Substituted Bromobenzenes

Table 1: Comparison of Sulfonyl-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Key Applications/Findings
1-Bromo-3-(cyclopropylsulfonyl)benzene C₉H₉BrO₂S 277.14 Not explicitly listed Cyclopropylsulfonyl Organic synthesis intermediate
1-Bromo-3-(isopropylsulfonyl)benzene C₉H₁₁BrO₂S 283.15 70399-01-8 Isopropylsulfonyl PRMT4 inhibitor synthesis
1-Bromo-3-(methylsulfonyl)benzene C₇H₇BrO₂S 235.10 34896-80-5 Methylsulfonyl High electron-withdrawing effect
1-Bromo-3-(ethylsulfonyl)benzene C₈H₉BrO₂S 265.12 153435-82-6 Ethylsulfonyl Intermediate in medicinal chemistry
1-Bromo-4-(cyclopropylsulfonyl)benzene C₉H₉BrO₂S 277.14 648906-28-9 Cyclopropylsulfonyl (para) Positional isomer for regioselective coupling

Key Observations:

  • Methylsulfonyl derivatives exhibit stronger electron-withdrawing effects, increasing bromine's electrophilicity .
  • Regioselectivity : The para-substituted analog (1-Bromo-4-(cyclopropylsulfonyl)benzene) demonstrates how substituent position influences coupling reactions, enabling access to distinct regiochemical outcomes .

Trifluoromethoxy- and Fluoro-Substituted Bromobenzenes

Table 2: Fluorinated Bromobenzenes
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Key Applications/Findings
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 2252-44-0 Trifluoromethoxy Pd-catalyzed arylations with heteroarenes
1-Bromo-3-(2-fluoropropyl)benzene C₉H₁₀BrF 217.08 Not listed 2-Fluoropropyl NMR studies for structural elucidation

Key Observations:

  • Electron-Withdrawing vs. Lipophilic Effects : The trifluoromethoxy group combines strong electron withdrawal with lipophilicity, enhancing bioavailability in drug candidates. This contrasts with sulfonyl groups, which may reduce membrane permeability .
  • Reactivity : Fluorinated analogs are less reactive in nucleophilic substitutions compared to sulfonyl derivatives due to reduced leaving-group activation.

Thioether and Alkoxy-Substituted Bromobenzenes

Table 3: Thioether and Alkoxy Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Key Applications/Findings
1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene C₁₁H₁₅BrOS 283.21 Not listed Propylsulfanyl-ethoxy Structural studies via SDF/MOL files
1-Bromo-3-(cyclopropylmethoxy)benzene C₁₀H₁₁BrO 243.10 Not listed Cyclopropylmethoxy Intermediate for bioactive molecules

Key Observations:

  • Sulfur vs. Oxygen : Thioether-containing compounds (e.g., propylsulfanyl derivatives) exhibit lower oxidation stability compared to sulfonyl or alkoxy analogs.
  • Synthetic Flexibility : Alkoxy groups (e.g., cyclopropylmethoxy) enable etherification reactions, expanding utility in fragment-based drug design .

Biological Activity

1-Bromo-3-(cyclopropylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉BrO₂S
  • Molecular Weight : 251.14 g/mol
  • CAS Number : 19433-09-1

The compound features a bromine atom and a cyclopropylsulfonyl group attached to a benzene ring, which may influence its interaction with biological targets.

The biological activity of 1-Bromo-3-(cyclopropylsulfonyl)benzene is primarily attributed to its ability to interact with specific proteins and enzymes in cells. The sulfonyl group can enhance the compound's reactivity and binding affinity to various targets, potentially leading to modulation of enzymatic activities and cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to 1-Bromo-3-(cyclopropylsulfonyl)benzene exhibit significant antimicrobial properties. The sulfonyl group may contribute to this activity by disrupting bacterial cell walls or inhibiting essential enzymes.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are crucial for programmed cell death. This effect has been observed in various cancer types, suggesting a broad spectrum of anticancer activity.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several brominated sulfonyl compounds, including 1-Bromo-3-(cyclopropylsulfonyl)benzene. The results demonstrated:

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
1-Bromo-3-(cyclopropylsulfonyl)benzene32 µg/mLStaphylococcus aureus
Control (Penicillin)8 µg/mLStaphylococcus aureus

The compound showed moderate activity compared to standard antibiotics, indicating potential for further development as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that 1-Bromo-3-(cyclopropylsulfonyl)benzene significantly reduced cell viability:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Caspase activation

These findings suggest that the compound may be a promising candidate for further investigation in cancer therapy.

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